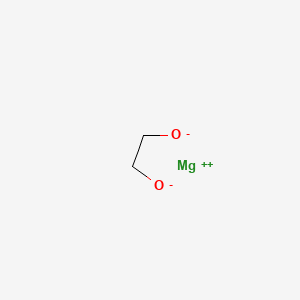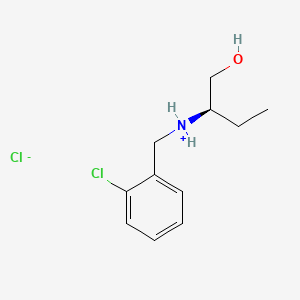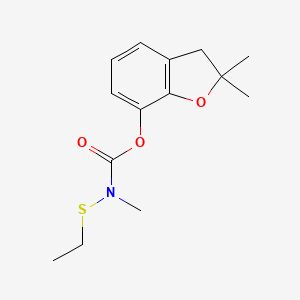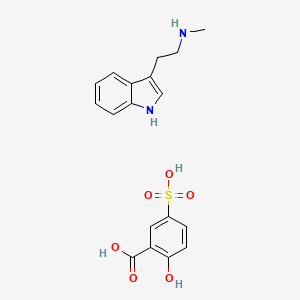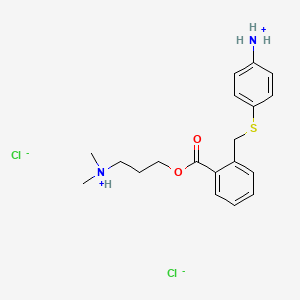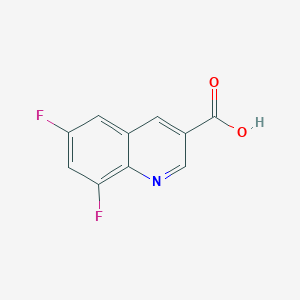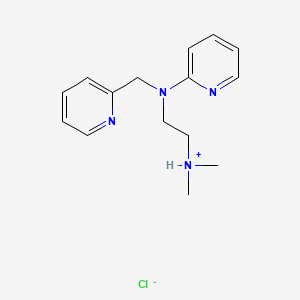![molecular formula C12H22O5 B13754359 2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester](/img/structure/B13754359.png)
2-Propenoic acid,2-methyl-,1,1'-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is a complex organic compound known for its versatile applications in various fields. It is a derivative of methacrylic acid and is commonly used in the production of polymers and resins due to its ability to form cross-linked structures.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester typically involves the esterification of methacrylic acid with a diol, such as 2,2-bis(hydroxymethyl)-1,3-propanediol. The reaction is catalyzed by an acid catalyst and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. The process involves the continuous addition of reactants and removal of products to maintain a steady state. This method enhances the efficiency and yield of the compound while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester undergoes various chemical reactions, including:
Polymerization: It readily polymerizes in the presence of free radical initiators to form cross-linked polymers.
Esterification: It can react with alcohols to form esters.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to form methacrylic acid and the corresponding diol.
Common Reagents and Conditions
Polymerization: Initiated by free radical initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) under heat or UV light.
Esterification: Catalyzed by acids like sulfuric acid or p-toluenesulfonic acid.
Hydrolysis: Conducted under acidic (HCl) or basic (NaOH) conditions.
Major Products
Polymerization: Cross-linked polymers used in coatings, adhesives, and dental materials.
Esterification: Various esters used in plasticizers and resins.
Hydrolysis: Methacrylic acid and 2,2-bis(hydroxymethyl)-1,3-propanediol.
科学的研究の応用
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester has numerous applications in scientific research:
Chemistry: Used as a monomer in the synthesis of advanced polymers and copolymers.
Biology: Employed in the development of biocompatible materials for medical implants and drug delivery systems.
Medicine: Utilized in dental materials for fillings and prosthetics due to its excellent mechanical properties and biocompatibility.
Industry: Applied in the production of high-performance coatings, adhesives, and sealants.
作用機序
The compound exerts its effects primarily through polymerization, where the methacrylate groups undergo free radical polymerization to form cross-linked networks. These networks provide enhanced mechanical strength, chemical resistance, and thermal stability. The molecular targets include the methacrylate groups, which react with free radicals to initiate the polymerization process.
類似化合物との比較
Similar Compounds
- Methacrylic acid, ethylene ester
- Ethylene glycol dimethacrylate
- Diglycol dimethacrylate
Uniqueness
2-Propenoic acid, 2-methyl-, 1,1’-[2,2-bis[[(2-methyl-1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl]ester is unique due to its ability to form highly cross-linked polymers with superior mechanical properties. Its structure allows for multiple reactive sites, making it more versatile compared to similar compounds.
特性
分子式 |
C12H22O5 |
|---|---|
分子量 |
246.30 g/mol |
IUPAC名 |
[3-hydroxy-2,2-bis(hydroxymethyl)propyl] 2-ethyl-3-methylbut-2-enoate |
InChI |
InChI=1S/C12H22O5/c1-4-10(9(2)3)11(16)17-8-12(5-13,6-14)7-15/h13-15H,4-8H2,1-3H3 |
InChIキー |
VGCFNLKWRQQFQS-UHFFFAOYSA-N |
正規SMILES |
CCC(=C(C)C)C(=O)OCC(CO)(CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(S)-1-[4-(1-Hydroxymethylpropylamino)phenyl]ethanone](/img/structure/B13754288.png)
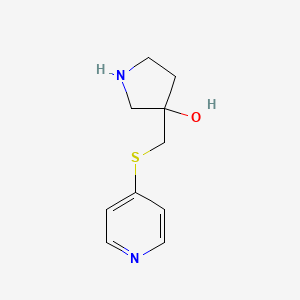

![[Chloro(dicyclohexyl)methyl]benzene](/img/structure/B13754308.png)

![4-Pyridinecarboxamide,n-[2-[(hydroxyamino)carbonyl]phenyl]-](/img/structure/B13754314.png)
